Product packaging for Epitestosterone(Cat. No.:CAS No. 481-30-1)

Epitestosterone

Cat. No.: B028515
CAS No.: 481-30-1
M. Wt: 288.4 g/mol
InChI Key: MUMGGOZAMZWBJJ-KZYORJDKSA-N
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Description

Epitestosterone is a significant endogenous steroid and the 17α-epimer of the hormone testosterone. As a naturally occurring component in mammalian biological fluids, it serves as a crucial compound in diverse scientific research fields. Main Applications & Research Value: • Doping Control: this compound is a key biomarker in sports anti-doping programs. The Testosterone to this compound (T/E) ratio is a internationally established metric to detect the illicit administration of exogenous testosterone or its precursors. Our high-purity this compound is essential for developing and calibrating ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods to accurately determine this ratio in urine samples . • Endocrine & Metabolic Research: This compound is valuable for studying androgen receptor dynamics. Research indicates it acts as a weak competitive antagonist of the androgen receptor (AR) and a potent 5α-reductase inhibitor , helping to elucidate pathways that modulate the effects of stronger androgens like testosterone and dihydrotestosterone (DHT) . Studies also investigate its potential role in regulating androgen-dependent processes such as prostate growth . • Cell Signaling & Mechanism Studies: Beyond classical genomic actions, this compound exhibits non-classical effects on cell membranes. Evidence shows it can induce membrane depolarization and increase calcium uptake in cells such as Sertoli cells, acting independently of the intracellular androgen receptor and involving calcium channels and phospholipase C signaling . Product Note: This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O2 B028515 Epitestosterone CAS No. 481-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMGGOZAMZWBJJ-KZYORJDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8022329
Record name Epitestosterone
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Molecular Weight

288.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Epitestosterone
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CAS No.

481-30-1
Record name Epitestosterone
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Mechanistic Investigations of Epitestosterone S Biological Activities

Androgen Receptor Interactions and Modulation

Epitestosterone has been shown to interact with the androgen receptor (AR), a ligand-activated nuclear receptor that mediates the effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) ebi.ac.ukwikipedia.org. These interactions contribute to its observed biological activities.

Competitive Binding to Androgen Receptors

Studies have demonstrated that this compound can competitively bind to the androgen receptor. This competitive binding can counteract the actions of more potent androgens such as testosterone and DHT ebi.ac.ukhormonebalance.orgnih.govresearchgate.netnih.govresearchgate.netncats.iourologiapolska.pl. For instance, in vitro experiments using rat prostate cytosol revealed a competitive binding of this compound to the AR ebi.ac.ukhormonebalance.orgnih.gov. The relative binding affinity of this compound to the rat prostate cytosol receptor, using ³H-methyltrienolone as a ligand, was reported with a Ki of 29.8 nmol/l ebi.ac.ukhormonebalance.org. This suggests that this compound can compete with other androgens for binding sites on the receptor.

Here is a representative data point on competitive binding:

LigandReceptor SourceLigand Used for AssayKi (nmol/l)Relative Binding Affinity
This compoundRat Prostate Cytosol³H-methyltrienolone29.8Slightly higher than cyproterone (B1669671) acetate (B1210297) hormonebalance.org

Antiandrogenic Activity and Receptor Antagonism

This compound exhibits antiandrogenic activity, acting as a weak competitive antagonist of the androgen receptor ebi.ac.ukwikipedia.orgnih.govcas.cz. This means it can bind to the AR but does not induce the full downstream signaling cascade typically activated by agonists like testosterone or DHT. In vivo experiments in castrated male mice have shown that this compound counteracts the action of testosterone on androgen-dependent organs nih.govcas.cz. An early dermatological study in Syrian hamsters observed that subcutaneously implanted this compound prevented the androgenic stimulation of the flank organ induced by testosterone and even antagonized the action of DHT hormonebalance.orgresearchgate.netnih.gov. This antagonism of DHT action suggests an effect beyond just inhibiting 5α-reductase, pointing towards receptor-level interaction hormonebalance.orgresearchgate.net.

Modulation of Androgen Receptor Transactivation

Beyond simple binding, this compound can modulate AR transactivation, the process by which the liganded AR regulates gene expression wikipedia.orgcas.cz. Recent research indicates that this compound can act as a partial AR agonist bham.ac.ukimperial.ac.uk. Furthermore, the 5α-reduction of this compound to 5α-dihydrothis compound by human steroid 5α-reductase isoforms (SRD5A1 and SRD5A2) has been shown to increase its androgenic activity and enhance androgen receptor transactivation researchgate.netbham.ac.ukimperial.ac.ukx-mol.net. Conversely, the 5α-reduction of this compound reduces its ability to antagonize DHT-induced AR transactivation bham.ac.ukimperial.ac.ukx-mol.net. This highlights a complex interplay between this compound metabolism and its effects on AR-mediated gene regulation.

Non-Classical Androgen Receptor Signaling Pathways

This compound has also been implicated in non-classical androgen receptor signaling pathways, which are independent of the traditional intracellular AR-mediated gene transcription ebi.ac.ukncats.ionih.govfrontiersin.orgresearchgate.netresearchgate.net. Studies on Sertoli cells from rat testes demonstrated that this compound can induce a rapid depolarization of the cell membrane and increase ⁴⁵Ca²⁺ uptake, similar to the effects of testosterone ebi.ac.uknih.gov. This effect was not inhibited by flutamide, an AR antagonist that acts on the intracellular receptor, suggesting an action independent of the classical intracellular AR pathway ebi.ac.uknih.gov. The depolarizing effect was inhibited by verapamil (B1683045) (a voltage-dependent calcium channel blocker) and U-73122 (a phospholipase C inhibitor), indicating involvement of membrane-associated signaling events ebi.ac.uknih.gov. This compound's ability to maintain anti-Müllerian hormone (AMH) levels in Sertoli cells during the postnatal period, even when intracellular AR levels are low, further supports its role in non-classical AR signaling frontiersin.orgresearchgate.net.

Influence on Steroidogenesis and Hormone Metabolism

This compound also influences steroidogenesis and the metabolism of other hormones, particularly through its interaction with key enzymes.

Inhibition of Testosterone Reduction to Dihydrotestosterone

This compound has been shown to inhibit the conversion of testosterone to dihydrotestosterone (DHT). researchgate.netcapes.gov.br This conversion is primarily catalyzed by the enzyme 5α-reductase, which plays a crucial role in the activation of testosterone in various androgen-responsive tissues. wikipedia.org By inhibiting this process, this compound can reduce the local concentration of the more potent androgen, DHT. wikipedia.org In vitro experiments using 5α-reductase from rat prostate confirmed this compound as an effective inhibitor of this conversion. cas.cz

Impact on 11β-Hydroxysteroid Dehydrogenase Activity

This compound has been observed to exhibit inhibitory activity on 11β-hydroxysteroid dehydrogenase (11β-HSD). hormonebalance.org Studies using corticosterone (B1669441) as a substrate showed that this compound weakly inhibited both renal and testicular 11β-HSD. thieme-connect.com The inhibitory activity was characterized by specific Ki and Vmax values depending on the enzyme source. thieme-connect.com

Enzyme SourceSubstrateKi (nmol/l)Vmax (nmol/l·min)
Renal 11β-HSDCorticosterone8502420
Testicular 11β-HSDCorticosterone12003900
Testicular 11β-HSD11β-hydroxy-4-androstene-3,17-dione14901150

These findings suggest that this compound can influence the metabolism of glucocorticoids and potentially other steroids acted upon by 11β-HSD.

Lack of Aromatase Inhibition

While a negative correlation between this compound and estradiol (B170435) levels in human male serum has been noted, research indicates that this compound does not inhibit aromatase activity. hormonebalance.orgnih.gov Aromatase is the enzyme responsible for the conversion of androgens to estrogens. oup.com In vitro studies evaluating the influence of this compound on estradiol formation found no inhibition of aromatase activity. nih.govthieme-connect.com Instead, this compound was found to inhibit 17β-hydroxysteroid dehydrogenase, which could indirectly influence estrogen levels. nih.gov

Antigonadotropic Activity of this compound

This compound has been shown to possess antigonadotropic activity, influencing the secretion of gonadotropins from the pituitary gland. cas.czresearchgate.netcapes.gov.brhormonebalance.org

Effects on Luteinizing Hormone (LH) Secretion

Studies in male mice have demonstrated that administration of this compound reduces the secretion of luteinizing hormone (LH). hormonebalance.orgnih.gov In female rats, the antigonadotropic activity on LH secretion showed a biphasic effect, which was more distinct than the effect on FSH secretion in estrogen-primed animals. hormonebalance.org This suggests a potential dose-dependent action of this compound on the hypothalamus and pituitary levels. hormonebalance.org However, other studies in intact adult male rats treated with increasing doses of this compound showed no change in serum and pituitary LH levels, despite a significant reduction in serum testosterone. nih.gov Interestingly, pituitary mRNA content for the beta LH subunit showed a dose-dependent increase with this compound treatment in these rats. nih.gov

Effects on Follicle-Stimulating Hormone (FSH) Secretion

Similar to its effects on LH, this compound administration has been shown to reduce the secretion of follicle-stimulating hormone (FSH) in male mice. hormonebalance.org In immature ovariectomized female rats, this compound treatment resulted in a biphasic dose-response relationship for FSH levels, although less marked than the effect on LH. nih.gov Lower doses decreased FSH levels, while higher doses led to an increase. nih.gov In intact adult male rats treated with this compound, pituitary FSH decreased with the lowest dose, but no change was observed at higher doses. nih.gov The mRNA for the common alpha-subunit also increased with this compound administration in these rats. nih.gov

Study SubjectThis compound DoseEffect on LH SecretionEffect on FSH SecretionNotes
Male miceNot specifiedReduced secretionReduced secretionIn vivo experiments hormonebalance.orgnih.gov
Estrogen-primed female ratsVarious dosesBiphasic effectLess marked biphasic effectDose-dependent action suggested hormonebalance.orgnih.gov
Intact adult male ratsIncreasing dosesNo change in serum/pituitary levelsDecrease at lowest dose, no change at higher dosesPituitary mRNA levels increased nih.gov

These findings indicate that this compound can influence gonadotropin secretion, although the specific effects may vary depending on the species, sex, hormonal status, and dose.

Compound Names and PubChem CIDs:

Please provide the list of compound names and their corresponding PubChem CIDs to be included in a table here.

Neurobiological Effects of this compound

Research indicates that this compound may exert various effects within the nervous system, influencing neurobiological processes. While testosterone's neurobiological roles are more extensively studied, investigations into this compound suggest its potential involvement in areas such as neuroprotection, brain development, and the modulation of neurotransmitter systems and other steroid hormones. These effects may occur through mechanisms that are both dependent on and independent of the classical androgen receptor pathway. nih.govpsu.edu

Neuroprotective Properties

Studies have explored the potential neuroprotective properties of this compound. In primary cultures of human neurons subjected to serum deprivation to induce apoptosis, this compound demonstrated a slight neuroprotective effect. nih.govpsu.eduresearchgate.netresearchgate.net Notably, this neuroprotection was observed to be independent of the androgen receptor, distinguishing its mechanism from that of testosterone, which exhibits neuroprotective effects mediated through the androgen receptor. nih.govpsu.edu The neuroprotective effect of this compound appeared to occur after a delay, suggesting that it might be mediated through its aromatization into 17-alpha-estradiol, a transcriptionally inactive estrogen that has also shown neuroprotective properties in studies. psu.edu

Role in Brain Development and Sex Differences

While the primary influence on typical male neural and psychosexual characteristics during development is attributed to prenatal androgens like testosterone, the specific role of this compound in human brain development and the establishment of sex differences is less clear. nih.govuliege.benih.gov However, given that this compound is a naturally occurring epimer of testosterone and is present during developmental periods, it is plausible that it could play a modulating role. Some research suggests that the ratio of testosterone to this compound (T/E) might be a factor in conditions potentially linked to altered androgen activity and neurodevelopment, such as autism spectrum disorder. nih.govmdpi.com Studies analyzing T/E ratios in children with autism compared to those with typical development have been conducted to explore this potential link. nih.govmdpi.comresearchgate.net

Clinical and Physiological Correlates of Epitestosterone

Epitestosterone in Specific Physiological States

The levels of this compound can vary in different physiological and pathophysiological states, often in correlation with other key hormones.

Studies have identified a significant negative correlation between serum levels of this compound and estradiol (B170435) in men. nih.govnih.gov In a study of men being screened for prostate diseases, as estradiol levels increased, this compound levels tended to decrease. nih.govnih.gov The investigation into the mechanism behind this relationship revealed that this compound does not appear to inhibit aromatase, the enzyme that converts testosterone (B1683101) to estradiol. nih.gov Instead, it was found to inhibit the activity of 17β-hydroxysteroid dehydrogenase, particularly favoring the oxidation of the C-17 hydroxy group, which is a step in steroid metabolism. nih.gov This suggests that this compound may influence the formation of estradiol indirectly by modulating the activity of this dehydrogenase enzyme rather than by directly blocking aromatase. nih.gov

Table 3: Correlation Coefficients of Hormones in Males

Correlated Hormones Correlation Coefficient (r) Significance (p-value)
Estradiol and this compound -0.414 <0.001
Estradiol and Testosterone 0.367 <0.01

Data from a study on serum hormone levels in men with prostate diseases. nih.gov

In states of hypogonadism, where the body does not produce enough sex hormones, the balance of androgens, including the ratio of testosterone to this compound, can be altered. rupahealth.comrupahealth.com Low levels of this compound could be an indicator of a broader issue with hormone balance. rupahealth.com Consequently, a low testosterone/epitestosterone (T/Epi-T) ratio can be observed in conditions like hypogonadism. rupahealth.com This reflects a disruption in the normal production of testicular steroids. rupahealth.comnih.gov

Influence of Adrenocorticotrophic Hormone (ACTH) on this compound Excretion

Adrenocorticotrophic hormone (ACTH) is a polypeptide hormone produced and secreted by the anterior pituitary gland, which primarily stimulates the adrenal cortex to release cortisol. youtube.com Research into the influence of ACTH on this compound excretion has sought to understand the origins of this compound, particularly the relative contributions of the adrenal glands and the gonads.

A study investigating the effects of synthetic ACTH stimulation on both eugonadal (normally functioning testes) and hypogonadal (impaired testicular function) men provided significant insights. In this research, the administration of ACTH led to a four-fold increase in plasma cortisol in both groups, confirming a physiological response to the stimulation. nih.gov However, the response of this compound to ACTH stimulation differed notably between the two groups.

In eugonadal men, plasma and urinary this compound levels remained unchanged following ACTH administration. nih.gov Conversely, in hypogonadal men, both plasma and urinary this compound levels increased in response to ACTH. nih.gov This suggests that while the adrenal glands do contribute to the production of this compound, this contribution is relatively modest and may be masked in individuals with normal testicular function. nih.govhormonebalance.org It is theorized that in eugonadal men, the ACTH-induced rise in cortisol may suppress testicular production of this compound, counteracting the stimulatory effect on the adrenal glands. nih.gov

These findings indicate that the testes are the primary source of this compound in healthy males. nih.gov The differential response to ACTH stimulation between eugonadal and hypogonadal men underscores the complex interplay between the adrenal and gonadal axes in regulating this compound levels.

Table 1: Effect of ACTH Stimulation on Plasma this compound

GroupConditionChange in Plasma this compound
Eugonadal MenBefore ACTH Stimulation1.32 ± 0.08 nmol/l
After ACTH StimulationUnchanged
Hypogonadal MenBefore ACTH Stimulation0.68 ± 0.04 nmol/l
After ACTH StimulationIncreased
Data sourced from Kicman et al. (2003). nih.gov

This compound in Autism Spectrum Disorders

Studies investigating the urinary T/E ratio in children with ASD have yielded interesting and, in some cases, sex-specific results. In a study involving prepubertal and pubertal children, the T/E ratios were compared between those with ASD and typically developing controls.

For boys with ASD, the average T/E ratio was found to be 2.5 ± 1.8, which was not significantly different from the 2.4 ± 1.3 ratio observed in typically developing boys. nih.gov This suggests that in males, the T/E ratio may not be a distinguishing feature of ASD.

In contrast, a significant difference was observed in girls. Girls with ASD had an average T/E ratio of 1.4 ± 0.9, which was significantly lower than the 2.0 ± 1.4 ratio found in typically developing girls. nih.gov This finding could imply either lower testosterone concentrations or higher this compound concentrations in girls with ASD. The potential for this compound to modulate androgen-dependent processes is a subject of ongoing investigation in the context of ASD. nih.gov

It has been noted that alterations in androgen levels may be linked to other biochemical findings in individuals with autism, such as a slower cortisol response to ACTH stimulation and higher baseline ACTH levels. nih.gov

Table 2: Testosterone/Epitestosterone (T/E) Ratio in Children with and without Autism Spectrum Disorder (ASD)

GroupMean T/E Ratio (± Standard Deviation)
Boys with ASD2.5 ± 1.8
Typically Developing Boys2.4 ± 1.3
Girls with ASD1.4 ± 0.9
Typically Developing Girls2.0 ± 1.4
Data sourced from Gasser et al. (2021). nih.gov

Advanced Analytical Methodologies for Epitestosterone Research

Methodological Considerations in Epitestosterone Quantification

Accurate quantification of this compound requires careful consideration of various factors, including sample matrix, potential interfering substances, and the need to measure both free and conjugated forms of the steroid. The choice of analytical technique significantly impacts the sensitivity, specificity, and throughput of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Detection

Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a workhorse technique in doping control laboratories for the detection of anabolic agents, including this compound. spectroscopyonline.comchromatographyonline.com GC-MS provides good separation of steroids and allows for their identification and quantification based on their characteristic mass spectra. For this compound analysis by GC-MS, sample preparation typically involves extraction, hydrolysis of conjugates (as this compound is primarily excreted as glucuronide conjugates), and derivatization to improve volatility and thermal stability. psu.edursc.orguniv-lyon1.frescholarship.org Selected Ion Monitoring (SIM) mode is often used in GC-MS to enhance sensitivity for target analytes like this compound. univ-lyon1.fr While GC-MS is a well-established method, it can sometimes be limited by sensitivity issues and a restricted number of qualifier ions for unambiguous identification compared to more advanced techniques. dshs-koeln.denih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained prominence in this compound analysis due to its increased sensitivity, specificity, and often simpler sample preparation requirements compared to GC-MS. dshs-koeln.dekingston.ac.ukresearchgate.netsci-hub.se LC-MS/MS allows for the analysis of less volatile or thermally labile compounds without derivatization in many cases. The technique involves separating the analytes by liquid chromatography before they enter the tandem mass spectrometer, where they are fragmented, and specific precursor and product ions are monitored. This provides a higher degree of selectivity, reducing matrix interference. nih.govsci-hub.se LC-MS/MS methods for this compound have demonstrated lower limits of detection compared to GC-MS. dshs-koeln.dekingston.ac.ukresearchgate.net For instance, one study reported LC-MS/MS limits of detection of 0.5 ng/mL for this compound in urine, outperforming their GC-MS method. dshs-koeln.de LC-MS/MS is also applicable to different matrices, including hair. sci-hub.senih.govresearchgate.net

Isotope Ratio Mass Spectrometry (IRMS) for Endogenous vs. Exogenous Differentiation

Isotope Ratio Mass Spectrometry (IRMS), specifically Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS), is a powerful technique used to differentiate between endogenous and exogenously administered steroids, including this compound. wada-ama.orgpsu.edunih.govresearchgate.netijper.org This method is based on measuring the ratio of stable isotopes, particularly Carbon-13 (¹³C) to Carbon-12 (¹²C), in the analyte molecule. wada-ama.orgpsu.edu Synthetic steroids, often derived from plant sources (like soy), typically have a different carbon isotope ratio compared to endogenous human steroids, which are synthesized from cholesterol. psu.edunih.gov By comparing the ¹³C/¹²C ratio of this compound (or its metabolites) in a sample to that of endogenous reference compounds within the same sample, it is possible to determine if the this compound is of synthetic origin. wada-ama.orgpsu.edunih.gov This is crucial in doping control to confirm the administration of prohibited substances. Sample preparation for GC/C/IRMS often involves extensive purification steps, including chromatography, to isolate the target analyte before isotopic analysis. ijper.orgnih.govoup.com

Immunoaffinity Extraction Coupled with HPLC

Immunoaffinity Extraction (IAE) coupled with High-Performance Liquid Chromatography (HPLC) is another approach utilized for the analysis of this compound, particularly for sample cleanup and preconcentration. nih.govistis.sh.cncapes.gov.brresearchgate.net IAE uses immobilized antibodies specific to the target analyte (this compound) to selectively extract it from a complex biological matrix, removing interfering substances. nih.govresearchgate.net The enriched extract can then be analyzed by HPLC with a suitable detector, such as a UV absorbance detector. nih.gov This coupling enhances the selectivity and sensitivity of the HPLC analysis by reducing matrix effects. One study described an off-line immunoaffinity extraction coupled with HPLC for the quantification of this compound in human urine, achieving a limit of quantification of 1 ng/mL. nih.gov The immunoaffinity column demonstrated good reliability and reusability. nih.gov

Sample Preparation Techniques (e.g., deconjugation, solid-phase extraction)

Effective sample preparation is paramount for accurate this compound analysis, regardless of the downstream analytical technique. This compound is primarily excreted in urine as glucuronide conjugates. kingston.ac.ukresearchgate.netresearchgate.net Therefore, a crucial step in sample preparation is deconjugation, typically achieved through enzymatic hydrolysis using β-glucuronidase. psu.edursc.orguniv-lyon1.frescholarship.orgresearchgate.netoup.comresearchgate.net Chemical hydrolysis methods like methanolysis and solvolysis have also been explored for deconjugation. escholarship.org

Following deconjugation, extraction techniques are employed to isolate and concentrate this compound from the biological matrix. Solid-Phase Extraction (SPE) is a widely used technique for this purpose, offering efficient cleanup and enrichment. univ-lyon1.frescholarship.orgresearchgate.netnih.govoup.comresearchgate.net Various SPE sorbents, such as C18, are utilized depending on the matrix and analytical requirements. oup.com Liquid-liquid extraction (LLE) is another extraction method, although it may require larger volumes of organic solvents. researchgate.net Miniaturized sample preparation methods like solid-phase microextraction (SPME) and dispersion-liquid-liquid microextraction (DLLME) are also being explored to improve efficiency and reduce solvent consumption. researchgate.netresearchgate.net Derivatization is often necessary for GC-MS analysis to enhance the volatility and detectability of this compound. Common derivatization agents include silylating agents like trimethylsilyl (B98337) (TMS). psu.edursc.orguniv-lyon1.fr

Challenges and Refinements in this compound Analysis

Despite the advancements in analytical methodologies, challenges remain in this compound analysis. One significant challenge is the relatively low endogenous concentration of this compound in some matrices, particularly in females, which can be near the detection limits of analytical methods. univ-lyon1.frfrontiersin.orgkingston.ac.uk This low concentration can lead to greater individual variation in the T/E ratio in women. frontiersin.org Matrix effects, where components in the biological sample interfere with the ionization or detection of the analyte, can also pose challenges, particularly in LC-MS/MS. researchgate.net

Influence of Urinary Matrix on Steroid Ratios

The complex composition of the urinary matrix can significantly influence the analytical determination of steroid concentrations and their ratios, such as the testosterone (B1683101) (T) to this compound (E) ratio. Matrix effects, including ion suppression during electrospray ionization (ESI) in mass spectrometry, can impact the accuracy and precision of measurements. nih.govpsu.edu Studies have shown that calibration curves prepared in methanol (B129727) without extraction from a urinary matrix can appear nonlinear, affecting the relative molar response of analytes compared to internal standards. oup.com

To counteract matrix effects, various approaches are employed. The use of internal standards, particularly deuterated analogs of testosterone and this compound, is a common strategy to compensate for matrix-specific ion suppression and variations in the analytical process. nih.govpsu.eduoup.com Standard addition is another technique used to avoid the influence of matrix effects in the quantification of steroids in urine samples. researchgate.net

Research has demonstrated the importance of using appropriate matrix for calibrators and quality control samples. Applying calibrators and quality control samples spiked in artificial urine matrix has proven effective for high-quality T/EpiT measurements, ensuring that the sample matrix behaves similarly to authentic urine during sample preparation and chromatographic/mass spectrometric analysis. dshs-koeln.de

Standardization of Analytical Methods

Standardization of analytical methods for this compound research and doping control is crucial to ensure comparability and reliability of results across different laboratories. Studies have highlighted the need for greater standardization to improve the accuracy of parameters like the T/E ratio. oup.com A collaborative study involving multiple international doping laboratories revealed that between-laboratory variation in T/E ratio estimation was higher than within-laboratory variation, underscoring the need for standardized procedures. oup.comnih.gov

Efforts towards standardization include the development and certification of matrix reference materials, such as certified reference materials (CRMs) for testosterone and this compound in urine and solution. caymanchem.comwada-ama.orgwada-ama.org These CRMs, characterized by metrologically valid procedures, provide international benchmarks for measurements, helping laboratories to test their methods and ensure accurate and internationally comparable results. wada-ama.orgwada-ama.org

Standardized protocols for sample preparation, including hydrolysis and extraction procedures, are also vital. Basic procedures for steroid profiling often involve steps like solid-phase extraction (SPE) using materials such as XAD-2 resin or C18 columns to remove inorganic material from the urinary matrix, followed by hydrolysis of steroid conjugates and subsequent extraction and derivatization before analysis by techniques like GC-MS. oup.com

Detection of Metabolites and Conjugates (e.g., glucuronides, sulfates)

This compound, like other steroids, is primarily excreted in urine as conjugated metabolites, predominantly glucuronides and sulfates. oup.comkingston.ac.uknih.govnih.gov The detection and quantification of these conjugated forms are essential for comprehensive this compound research and doping control.

Analytical methods often involve a deconjugation step to cleave the glucuronide and sulfate (B86663) moieties before analysis of the free steroids. Enzymatic hydrolysis using β-glucuronidase is a common technique for deconjugating glucuronides. oup.comkingston.ac.uknih.gov However, some testosterone glucuronide metabolites may be resistant to hydrolysis with β-glucuronidase enzymes, necessitating alternative approaches or the detection of intact conjugates. wada-ama.org

Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the direct measurement of intact steroid conjugates, including this compound sulfate and this compound glucuronide. nih.govuni-giessen.de This direct measurement can provide valuable information and potentially resolve issues related to unusual metabolism or attempts to mask the administration of prohibited substances. nih.gov LC-MS methods have been developed and validated for the analysis of conjugated steroids in their intact form, demonstrating that urinary changes in both sulfo- and glucuro-conjugated steroid levels are prominent after the administration of testosterone esters. nih.gov

The detection of specific metabolites and the ratios of different conjugates can serve as complementary biomarkers. For instance, the ratio of testosterone glucuronide to this compound glucuronide (T/E ratio) is a widely used marker in doping control. oup.comdshs-koeln.dedshs-koeln.de Other ratios, such as the combined ratio of this compound sulfate/epitestosterone glucuronide to testosterone sulfate/testosterone glucuronide ((ES/EG)/(TS/TG)), are being investigated as potential complementary biomarkers for detecting testosterone abuse. nih.gov

Research findings highlight the prevalence of this compound excretion as glucuronide and sulfate conjugates. Studies analyzing urinary steroid profiles have quantified these conjugates, contributing to the understanding of this compound metabolism and excretion patterns. uni-giessen.deoup.com

Here is a table summarizing some research findings on this compound conjugate levels:

StudyMatrixAnalytes MeasuredKey Findings
Dehennin et al. (Pubertal Development) oup.comUrineThis compound glucuronide, this compound sulfateExcretion rates increased during pubertal development with stable T/E ratio (based on glucuronides).
Forsdahl et al. (Testosterone Esters) nih.govUrineThis compound sulfate, this compound glucuronideLevels of sulfo- and glucuro-conjugated steroids change significantly after testosterone ester administration.
Bowers et al. (HPLC-MS/MS) nih.govUrineThis compound glucuronide, this compound sulfateDirect measurement of intact conjugates is possible and informative.

The ability to accurately detect and quantify this compound and its various conjugated forms is fundamental to understanding its physiological role and for its effective monitoring in contexts such as anti-doping analysis.

Epitestosterone in Anti Doping Research and Forensic Science

The Testosterone (B1683101):Epitestosterone (T/E) Ratio as a Doping Marker

The primary tool for detecting the illicit use of testosterone is the urinary Testosterone to this compound (T/E) ratio. researchgate.netnih.gov This measurement serves as a key biomarker within the steroidal module of the Athlete Biological Passport (ABP), a program that monitors an athlete's biological parameters over time. nih.govoup.com

The rationale for using the T/E ratio stems from a fundamental physiological principle: the administration of exogenous testosterone disrupts the body's natural steroid production. nih.gov When synthetic testosterone is introduced, the body's own production of both testosterone and this compound is suppressed through a negative feedback mechanism. researchgate.net However, since there is no interconversion between testosterone and its epimer this compound, the urinary concentration of this compound is not directly increased by taking testosterone. evolutionary.orgekb.eg

Consequently, the total urinary testosterone level (a sum of the suppressed endogenous and the administered exogenous testosterone) rises, while the this compound level decreases or remains stable at low levels. cyclingnews.com This leads to a significant and detectable elevation of the T/E ratio, making it a robust indicator of testosterone doping. nih.govmixedmartialarts.com The World Anti-Doping Agency (WADA) has established a threshold T/E ratio of 4:1 as a trigger for further investigation, a reduction from the previous limit of 6:1. cyclingnews.comkcl.ac.ukwada-ama.orgdshs-koeln.de

Under normal physiological conditions, most healthy males exhibit a urinary T/E ratio of approximately 1:1. wikipedia.orgmixedmartialarts.comkcl.ac.uk However, this ratio is subject to considerable natural variation among individuals and populations. wada-ama.orgoup.com Studies have documented different baseline ratios across ethnicities; for instance, individuals of Asian descent often show significantly lower T/E ratios compared to Caucasians. researchgate.netnih.govoup.com

Research has established reference ranges to account for this variability. One study of Australian athletes found a mean T/E ratio of 1.15:1. wikipedia.org Other large-scale studies have provided more detailed distributions. cyclingnews.com

Interactive Data Table: Natural T/E Ratio Distribution in Male Athletes

Population StudiedSample SizeMean T/E RatioMedian T/E Ratio99th Percentile T/E Ratio
~5000 Male Athletes~50001.5:1--
~4000 Male Athletes~4000-1:15.6:1
Australian Athletes-1.15:1-5.25:1 (99th)
Multi-ethnic (Mode 1)--0.16-
Multi-ethnic (Mode 2)--1.0-

Data sourced from multiple studies and represents findings across different athletic populations. wikipedia.orgcyclingnews.comoup.com

Longitudinal monitoring, or tracking an athlete's T/E ratio over time, is considered more effective than relying on a single test result. oup.comnih.gov An individual's T/E ratio is generally stable, with variations in males expected to be less than 30%. wada-ama.org A sudden spike inconsistent with an athlete's established baseline can be a strong indicator of doping, even if the ratio remains below the 4:1 population threshold. oup.com

Several external factors can influence the T/E ratio, which anti-doping laboratories must consider.

Alcohol Intake: Consumption of ethanol (B145695) can affect steroid metabolism and has been shown to cause temporary elevations in the T/E ratio. nih.gov In cases where an elevated T/E ratio is found alongside high concentrations of ethyl glucuronide (EtG), an alcohol metabolite, the result may be attributed to alcohol consumption rather than doping, pending further investigation like Isotope Ratio Mass Spectrometry (IRMS). nih.gov

DHEA Supplementation: Dehydroepiandrosterone (B1670201) (DHEA) is a precursor to testosterone. Its administration can increase testosterone production without a corresponding increase in this compound, thereby raising the T/E ratio. wada-ama.orgoup.com Studies have shown that oral DHEA administration can cause the T/E ratio to increase significantly, although the effect can vary between individuals. oup.com

Despite its utility, the T/E ratio has several limitations. A ratio above the established threshold is not in itself definitive proof of doping but an "atypical finding" that triggers further analysis. cyclingnews.com

Naturally Occurring High Ratios: A small percentage of the population naturally has a high T/E ratio without any substance use. researchgate.netcyclingnews.comnih.gov These high ratios are often due to naturally low urinary excretion of this compound. wada-ama.org Longitudinal monitoring is essential to establish if a high ratio is a consistent, natural trait for an athlete. nih.gov

UGT2B17 Polymorphism: A significant genetic factor influencing the T/E ratio is a deletion polymorphism in the UGT2B17 gene. wada-ama.orgnih.gov This gene codes for an enzyme critical for the glucuronidation (a key step in excretion) of testosterone. wada-ama.orgnih.gov Individuals homozygous for this gene deletion (del/del), which is more prevalent in some Asian populations, excrete very low levels of testosterone glucuronide, resulting in an extremely low T/E ratio (often below 0.4). researchgate.netnih.gov This can mask testosterone use, as even with exogenous administration, the T/E ratio may not exceed the 4:1 threshold. nih.gov

Interactive Data Table: Effect of UGT2B17 Genotype on T/E Ratio

UGT2B17 GenotypeDescriptionMedian T/E Ratio
ins/insHomozygous for insertion (Normal)1.30
ins/delHeterozygous (one deletion)0.86
del/delHomozygous for deletion0.14

Data from a 2015 study on athletes, showing significantly lower T/E ratios in individuals with the del/del polymorphism. nih.gov

This compound as a Masking Agent for Testosterone Abuse

This practice is explicitly forbidden, and this compound is listed as a prohibited substance by WADA due to its function as a masking agent. wada-ama.orgnih.gov To counter this, anti-doping authorities have set a maximum absolute urinary concentration for this compound at 200 ng/mL. cyclingnews.comoup.com An this compound concentration exceeding this limit is considered a doping violation, irrespective of the T/E ratio. cyclingnews.com Furthermore, advanced techniques like Isotope Ratio Mass Spectrometry (IRMS) can be used to distinguish between naturally produced (endogenous) and synthetic (exogenous) this compound, providing definitive proof of its administration. wada-ama.orgnih.gov

The use of this compound to circumvent doping tests is not a new phenomenon. Preparations containing both testosterone and this compound were known to be part of the state-sponsored doping programs in former East Germany. wada-ama.org More recently, the strategy came back into focus during the BALCO scandal in the early 2000s. The laboratory was found to be distributing a product known as "The Cream," which was a transdermal preparation containing a customized formula of testosterone and this compound designed to keep athletes' T/E ratios from appearing suspicious. mixedmartialarts.comwada-ama.org

Strategies for Co-administration with Testosterone

To circumvent positive doping tests, some athletes have resorted to the co-administration of this compound along with testosterone. cyclingnews.com This strategy is designed to artificially maintain a "normal" urinary T/E ratio, which is a primary screening method for testosterone abuse. cyclingnews.comnih.gov The administration of exogenous testosterone suppresses the body's natural production of both testosterone and this compound, leading to a skewed T/E ratio that would typically flag an athlete for further investigation. cyclingnews.comnih.gov

By supplementing with this compound, individuals attempt to counteract this effect and keep the T/E ratio below the established threshold, which was lowered by the World Anti-Doping Agency (WADA) from 6:1 to 4:1. cyclingnews.com However, anti-doping authorities are aware of this masking strategy. An unusually high concentration of this compound in urine, generally above 200 ng/mL, is considered an indicator of its misuse. cyclingnews.com Therefore, even if the T/E ratio appears within the acceptable range, an elevated this compound level can trigger further, more specific analyses to detect doping. cyclingnews.com

Advanced Approaches in Doping Control for this compound

In response to the evolving strategies used to mask doping, anti-doping science has developed more advanced and robust methods for the detection of this compound and other prohibited substances.

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to differentiate between endogenous (naturally produced by the body) and exogenous (synthetic) steroids. thetruthaboutforensicscience.comthermofisher.comresearchgate.net This method is based on the subtle differences in the carbon isotope ratios (¹³C/¹²C) between natural and pharmaceutically manufactured steroids. thetruthaboutforensicscience.comthermofisher.comnih.gov Synthetic testosterone and this compound are typically derived from plant sterols, which have a different ¹³C/¹²C signature compared to the steroids produced by the human body. thermofisher.comnih.gov

A study developed a specific GC/C/IRMS method to measure the δ¹³C values of urinary this compound. researchgate.netnih.gov Researchers found that the δ¹³C values for synthetic this compound were significantly lower than those for endogenous this compound in a control group of healthy males. researchgate.netnih.gov In one case, an athlete's urine sample with a high this compound concentration also showed a very low δ¹³C value, strongly suggesting the administration of synthetic this compound. researchgate.netnih.gov The simultaneous low δ¹³C values for testosterone metabolites like androsterone (B159326) and etiocholanolone (B196237) further supported the likelihood of co-administration. researchgate.netnih.gov

The IRMS analysis is a confirmatory procedure. When a urine sample shows a suspicious steroid profile, such as an elevated T/E ratio or an unusually high concentration of this compound, IRMS is employed to definitively determine the origin of the steroids. fei.orgnih.govnih.gov

Hair analysis offers a complementary approach to traditional urine testing for detecting the long-term use of anabolic steroids, including this compound. nih.govnih.govaustinpublishinggroup.com Unlike urine, which provides a snapshot of recent drug use, hair can provide a historical record of substance use over months or even years, depending on the length of the hair shaft. austinpublishinggroup.comnih.gov This is because drugs and their metabolites are incorporated into the hair matrix as it grows. austinpublishinggroup.comnih.gov

Research has shown that anabolic steroids can be detected in hair, and in many cases, concentrations are higher in body hair compared to head hair. nih.gov This makes body hair a particularly valuable specimen, especially when an individual has short or no head hair. nih.gov The window of detection in body hair is generally much longer than in head hair. nih.gov

A sensitive method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the simultaneous detection of testosterone and this compound in human hair. nih.gov This allows for the calculation of the T/E ratio in hair, providing another tool for investigating potential doping. nih.gov While not yet a routine part of anti-doping screening, hair analysis can be used in specific cases, for instance, at the request of an athlete to prove their innocence following an adverse analytical finding in a urine sample. rsc.org

Interactive Table: Comparison of Doping Detection Matrices

Feature Urine Analysis Hair Analysis
Detection Window Hours to a few days Weeks to months (or longer) austinpublishinggroup.com
Sample Collection Invasive Non-invasive austinpublishinggroup.com
Primary Use Routine screening and confirmation Retrospective analysis, special cases nih.govrsc.org
Information Provided Recent use Long-term use patterns austinpublishinggroup.com

The Athlete Biological Passport (ABP) represents a significant advancement in anti-doping strategies. fei.orgwada-ama.orgwikipedia.org The fundamental principle of the ABP is to monitor an athlete's biological variables over time to detect deviations that may indicate doping, rather than detecting the substance itself. fei.orgwada-ama.org In 2014, the steroidal module was added to the ABP, which involves the longitudinal monitoring of an athlete's urinary steroid profile. wada-ama.orgcob.org.br

This individual-based approach is a departure from the traditional population-based reference ranges. nih.gov By establishing an individual's normal physiological range for various steroid markers, including testosterone and this compound, the ABP can more sensitively detect anomalies that might be missed by conventional testing. nih.govdshs-koeln.de For example, an athlete with a naturally low T/E ratio might show a significant increase after testosterone administration that still falls within the general population limit. However, this would be flagged as an atypical passport finding in their individual profile. nih.gov

The steroidal passport tracks several biomarkers, including:

Testosterone/Epitestosterone (T/E) ratio

Androsterone

Etiocholanolone

5α-androstane-3α,17β-diol/epitestosterone (5αAdiol/E) ratio nih.gov

When the ABP reveals an atypical profile, it triggers further investigation, often including IRMS analysis, to confirm the exogenous origin of the steroids. fei.orgnih.gov This approach has increased the number of adverse analytical findings based on IRMS. nih.gov

The field of anti-doping is in a constant state of evolution, with researchers continually working to identify new doping trends and develop methods to counter them. One area of focus is the detection of new formulations of testosterone and other anabolic agents. fei.org The oral administration of testosterone, for instance, has rapid pharmacokinetics, making detection challenging as samples need to be collected within hours of intake. nih.gov This highlights the need for new biomarkers in urine or plasma for more effective long-term detection. nih.gov

Furthermore, genetic variations, such as in the UGT2B17 gene, can significantly affect the urinary T/E ratio, complicating the interpretation of test results. wada-ama.org Research is ongoing to better understand these influences and develop testing protocols that are less susceptible to such genetic polymorphisms. wada-ama.org The development of a "blood steroid profile" is one promising area of research that could complement the existing urinary module of the ABP and improve detection capabilities, especially for individuals with genotypes that affect urinary steroid excretion. nih.gov

Future Directions and Emerging Research Avenues for Epitestosterone

Unraveling Ambiguities in Epitestosterone Biosynthesis

The precise biosynthetic pathway and primary site of this compound formation in humans remain to be unequivocally confirmed. While it is known to be a naturally occurring steroid in mammals, including humans, its formation appears to parallel that of testosterone (B1683101), yet its concentration is not influenced by exogenous testosterone administration researchgate.netmdpi.com. This compound is mainly produced in the testes, with a relatively modest contribution from the adrenal gland researchgate.net.

Research indicates that 5-androstene-3β, 17α-diol (Ae-17α-diol) has been suggested as a potential main precursor for this compound ki.senih.gov. Studies have shown that Ae-17α-diol can be synthesized from pregnenolone (B344588) in a single step ki.se. Furthermore, the enzyme CYP17A1 has been implicated in the synthesis of this compound nih.govnih.gov. Oral administration of androstenedione (B190577) in humans has also been associated with an increase in urinary this compound levels ki.se. However, this compound formation from androstenedione and testosterone in human whole blood is reported to be catalyzed at very low rates ki.se. Future research needs to definitively map the complete biosynthetic route and identify the key enzymes and tissues involved in this compound production in humans.

Deeper Exploration of this compound’s Androgenic and Antiandrogenic Mechanisms

This compound has been described as an anti-androgen, primarily due to its ability to inhibit the effects of testosterone and dihydrotestosterone (B1667394) (DHT) via the nuclear androgen receptor (nAR) researchgate.netresearchgate.net. This antiandrogenic activity is thought to involve competitive binding to the androgen receptor, inhibition of testosterone biosynthesis, and reduction to DHT, as well as antigonadotropic effects demonstrated in rat, mouse, and human tissues researchgate.netresearchgate.nethormonebalance.org.

However, this compound also exhibits effects similar to the non-classical effects of testosterone, such as depolarizing Sertoli cell membrane potential and inducing rapid Ca2+ uptake researchgate.net. The pluripotent mechanisms underlying its androgen-counteracting activity suggest that this compound may function as a hormone contributing to the regulation of androgenic action in processes like prostate growth control or hair follicle sensitivity to androgens researchgate.nethormonebalance.org. Further studies are needed to fully elucidate the complex interplay of these mechanisms and determine the extent of this compound's physiological role beyond its antiandrogenic effects.

Investigating this compound's Role in Specific Disease States (beyond autism)

While the potential link between this compound and autism spectrum disorders (ASD) has been explored, suggesting that decreased this compound concentrations might reconcile the extreme male brain theory with the lack of markedly increased androgen levels in ASD subjects, the pharmacological role of this compound in autism remains unclear mdpi.comresearchgate.netresearchgate.net. Studies have investigated testosterone/epitestosterone ratios in children with autism, finding no significant difference in boys but a significant difference in girls with autism compared to typical development nih.gov. Future research should extend the investigation of this compound's role to other disease states where androgen activity is implicated.

Development of Novel Analytical Techniques for Enhanced Detection and Quantification

Accurate and sensitive detection and quantification of this compound are crucial for both research and anti-doping control. Traditional methods, such as gas chromatography-mass spectrometry (GC-MS), often require time-consuming derivatization steps sci-hub.se. The need for improved analytical techniques is driven by the increasing number of doping cases and the limitations of existing methods like urinalysis kingston.ac.uk.

Recent advancements include the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for detecting testosterone and this compound in human hair, offering a sensitive, selective, and reliable approach for determining levels and calculating the testosterone/epitestosterone ratio over a longer timeframe sci-hub.sekingston.ac.ukresearchgate.net. Novel capillary electrophoresis methods, such as repetitive large volume sample injection and sweeping MEKC, have also been developed for analyzing androgenic steroids, including this compound and its glucuronide, in urine with enhanced sensitivity nih.gov. Furthermore, comprehensive two-dimensional gas chromatography combustion–isotope ratio mass spectrometry (GC×GC–C–IRMS) is being explored for detecting synthetic testosterone use by analyzing carbon isotope ratios of urinary steroids, which can be used alongside testosterone/epitestosterone ratio measurements acs.org. Continued development of highly sensitive, specific, and less labor-intensive analytical techniques is essential for advancing this compound research and improving doping control measures.

An example of detection limits for different methods is presented in the table below:

MethodMatrixAnalyteLimit of Detection (LOD)Citation
LC-MS/MSHairTestosterone0.1 pg/mg sci-hub.sekingston.ac.uk
LC-MS/MSHairThis compound0.25 pg/mg sci-hub.sekingston.ac.uk
Repetitive LVSI-sweeping MEKCUrineTestosterone1.0 ng/mL nih.gov
Repetitive LVSI-sweeping MEKCUrineThis compound5.0 ng/mL nih.gov
Repetitive LVSI-sweeping MEKCUrineThis compound Glucuronide200.0 pg/mL nih.gov

Comprehensive Understanding of Environmental and Genetic Factors Influencing this compound Levels

This compound levels can be influenced by various factors, including genetics, age, gender, circadian rhythm, and diet researchgate.net. Genetic variations, particularly in enzymes involved in androgen metabolism, play a significant role in the inter-individual variation of this compound excretion ki.senih.govnih.gov.

Polymorphisms in the CYP17A1 gene, for instance, have been associated with urinary this compound glucuronide levels and consequently affect the testosterone/epitestosterone ratio ki.senih.govnih.gov. The T>C promoter polymorphism in CYP17A1 has been shown to correlate with higher urinary this compound concentrations nih.govnih.gov. Additionally, the UGT2B17 deletion polymorphism significantly impacts testosterone glucuronidation and excretion, which in turn affects the testosterone/epitestosterone ratio used in doping control ki.senih.govresearchgate.netfrontiersin.org. While UGT2B7 has been identified as a key enzyme for this compound glucuronidation, the impact of other SNPs in UGT2B7 or other metabolizing enzymes on this compound excretion warrants further investigation nih.gov. Environmental factors, such as exposure to certain chemicals or dietary components, may also influence this compound levels through epigenetic mechanisms mdpi.com. A comprehensive understanding of these genetic and environmental influences is crucial for accurate interpretation of this compound levels in various contexts, including health and doping control.

Ethical Considerations in this compound Research and Anti-Doping

This compound's role as a marker in anti-doping control raises several ethical considerations. The use of the testosterone/epitestosterone ratio to detect testosterone abuse is a cornerstone of doping control, with a threshold value typically set at 4 ki.seresearchgate.net. However, significant inter-individual variation in this ratio, influenced by genetic factors, can lead to false positive or false negative results, raising concerns about the fairness and accuracy of testing ki.senih.govnih.gov.

The development of strategies to circumvent doping tests, including supplementing with this compound to manipulate the testosterone/epitestosterone ratio, highlights the ongoing "bio-medical war" in sports efsupit.ro. This necessitates continuous refinement of anti-doping strategies, such as the implementation of the Athlete Biological Passport (ABP), which uses longitudinal profiling and Bayesian statistics to establish individualized reference ranges nih.govresearchgate.net.

Ethical challenges also arise when interpreting hormone findings that might indicate a medical condition rather than doping researchgate.netbioscientifica.com. Sensitive management and careful consideration are required to avoid false accusations and protect athlete confidentiality researchgate.netbioscientifica.com. The potential for unscrupulous exploitation of the anti-doping system by manipulating biological parameters underscores the need for a strong partnership between scientists and sports authorities to ensure the integrity of sport while protecting the rights and health of athletes researchgate.netbioscientifica.com. Future ethical discussions should focus on balancing the need for effective doping control with the protection of individual rights, considering genetic predispositions, and ensuring fair treatment of athletes with medical conditions.

Q & A

Q. What analytical methodologies are most effective for detecting epitestosterone in biological matrices, and what are their limitations?

this compound detection requires validated methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its structural similarity to testosterone. However, challenges arise from low concentrations and matrix interference. For example, CCα (decision limit) and CCβ (detection capability) values for this compound were reported as 2.05 ng·mL⁻¹ and 9.45 ng·mL⁻¹, respectively, in residue analysis, with contamination risks from environmental sources like manure complicating blank sample preparation . Methodological adjustments, such as optimizing solid-phase extraction protocols and using isotope-labeled internal standards, are critical to improve recovery rates and reduce false positives.

Q. How can researchers distinguish this compound from its isomers in experimental settings?

Structural differentiation relies on chromatographic retention time and fragmentation patterns in MS/MS. For instance, this compound (17α-testosterone) and testosterone (17β-testosterone) exhibit distinct nuclear magnetic resonance (NMR) profiles and crystallographic conformations. X-ray diffraction studies reveal that this compound adopts a planar A-ring conformation compared to testosterone's chair-like structure, which influences receptor binding affinity . Analytical validation should include spiked control samples and cross-reactivity testing with structurally related steroids.

Advanced Research Questions

Q. What molecular mechanisms explain this compound's partial androgen receptor (AR) agonism and neuroprotective effects?

this compound binds ARs with lower affinity than testosterone but exhibits unique neuroprotective properties. In primary human neurons, this compound reduced apoptosis induced by serum deprivation, though its effect was independent of ARs, unlike testosterone and methyltestosterone. This suggests alternative pathways, such as modulation of apoptotic signaling proteins (e.g., Bcl-2/Bax ratio) or interactions with membrane-bound receptors . Advanced studies should combine AR knockout models with transcriptomic profiling to delineate AR-dependent vs. AR-independent mechanisms.

Q. How do microbial pathways contribute to this compound biosynthesis, and what experimental models validate these pathways?

Clostridium scindens converts androstenedione (AD) to this compound via the desF gene-encoded 17α-hydroxysteroid dehydrogenase. RNA-Seq data show desF upregulation in AD-exposed cultures, confirmed by recombinant enzyme assays where DesF catalyzed NADPH-dependent AD-to-epitestosterone conversion . Researchers should employ anaerobic bacterial co-cultures with isotopic tracer studies (e.g., ¹³C-labeled AD) and CRISPR-Cas9 gene editing to validate pathway specificity.

Q. What statistical approaches resolve contradictions in this compound pharmacokinetic data across studies?

Meta-analytical frameworks, such as mixed-effects models, account for inter-study variability in parameters like half-life and bioavailability. For example, discrepancies in this compound’s metabolic clearance may stem from population-specific differences in UDP-glucuronosyltransferase activity. Bayesian hierarchical models can integrate prior data (e.g., urinary excretion rates) to refine posterior estimates . Researchers must report confidence intervals and effect sizes to enhance reproducibility.

Q. How do crystallographic differences between testosterone and this compound influence their biological activities?

X-ray crystallography reveals that this compound’s 17α-OH group disrupts hydrogen bonding with AR’s Gln711 residue, reducing transcriptional activation. Molecular dynamics simulations show weaker binding stability (ΔG = -8.2 kcal·mol⁻¹ for this compound vs. -10.5 kcal·mol⁻¹ for testosterone) . Advanced studies should employ cryo-electron microscopy to visualize AR-epitestosterone complexes and mutagenesis to identify critical binding residues.

Methodological Guidance

  • Experimental Design for Biosynthesis Studies : Use Clostridium scindens strain Csci12708 in anaerobic bioreactors with controlled AD supplementation. Monitor metabolite flux via LC-MS/MS and validate with RNAi knockdown of desF .
  • Data Presentation Standards : Follow Beilstein Journal guidelines: report CCα/CCβ values in tabular format, avoid duplicating data in figures and text, and upload raw spectra as supplementary files .
  • Ethical Replication : For neuroprotection studies, include AR antagonists (e.g., flutamide) and positive controls (e.g., 17β-estradiol) to confirm mechanism specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.